5-Methyl-2'-o-methylcytidine

Triplex-forming oligonucleotides Antigene therapy DNA:RNA triplex thermodynamics

Researchers often treat m5Cm as interchangeable with mono-methylated precursors, leading to systematic errors in thermal stability and epitranscriptomic assays. 5-Methyl-2'-O-methylcytidine provides non-additive conformational effects: • C3'-endo ribose locking for A-form helix rigidification • Tm increase of 0.5-1.3°C per residue in RNA duplexes • Selective triplex destabilization for TFO specificity tuning. Supplied as ≥98% pure solid; ideal phosphoramidite building block for ASO/siRNA, TFO, and epitranscriptomic reference standard applications.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 113886-70-7
Cat. No. B040676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2'-o-methylcytidine
CAS113886-70-7
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC
InChIInChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1
InChIKeyCNVRVGAACYEOQI-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2′-O-Methylcytidine (m5Cm) Sourcing Essentials


5-Methyl-2′-O-methylcytidine (m5Cm; CAS 113886-70-7) is a naturally occurring, dual-modified RNA nucleoside bearing a methyl group at the C5 position of the cytosine base and a 2′-O-methyl group on the ribose sugar. It was first characterized in tRNAs from extremely thermophilic archaea, where the combination of base and ribose methylation contributes to thermal stabilisation of the A-type RNA conformation [1]. Unlike singly modified cytidine analogs such as 5-methylcytidine (m5C) or 2′-O-methylcytidine (Cm), m5Cm exhibits distinct conformational preferences and thermodynamic behaviours that cannot be replicated by simple additive assumptions from its mono-modified constituents. This structurally unique modification is supplied as a ≥98% pure solid, soluble in DMF and DMSO (30 mg/mL), with a λmax of 282 nm .

Why m5Cm Cannot Be Replaced by Mono-Methyl Analogs


Procurement decisions that treat m5Cm as interchangeable with its mono-methylated precursors (5-methylcytidine or 2′-O-methylcytidine) ignore experimentally demonstrated non-additive effects of the dual modification. The simultaneous presence of both methyl groups produces conformational outcomes—C3′-endo ribose pucker locking and attendant A-form helix rigidification—that neither modification alone fully achieves [1]. Moreover, in triplex-forming oligonucleotide contexts, the 5-methyl substituent on the 2′-O-methylcytidine scaffold acts as a helix destabiliser, while the 5-methyl group on 2′-O-methyluridine exerts the opposite, stabilising effect, demonstrating that effects are both modification-specific and sequence-context-dependent [2]. Substituting a mono-methyl analog therefore risks systematic errors in thermal stability measurements, triplex affinity assays, and epitranscriptomic profiling studies.

m5Cm Comparative Evidence vs. Closest Analogs


Triplex Destabilisation with m5Cm

In a direct head-to-head comparison using a 15-mer 2′-O-methyloligo(pyrimidine) third strand binding a 23-bp duplex DNA target, the probe containing 5-methyl-2′-O-methylcytidine (m5Cm) formed a less stable triplex than the 5-unmodified parent probe bearing 2′-O-methylcytidine (Cm). The 5-methyl substitution on the cytidine base specifically destabilised the triplex, whereas the analogous 5-methyl substitution on 2′-O-methyluridine (yielding 5-methyl-2′-O-methyluridine) stabilised the triplex. This opposite-direction effect demonstrates that m5Cm is not a generic stabiliser, and its use in triplex designs must be evaluated independently of other 5-methyl pyrimidine analogs [1].

Triplex-forming oligonucleotides Antigene therapy DNA:RNA triplex thermodynamics

C3′-Endo Conformational Locking by m5Cm

Proton NMR analysis of m5Cm, in comparison with mono-modified 5-methylcytidine (m5C) and N4-acetylcytidine (ac4C), revealed that the addition of 2′-O-methylation to m5C significantly stabilised the C3′-endo ribose conformation, conferring 'conformational rigidity.' This rigidity was an additive effect beyond the contribution of the base modification alone. The study directly compared m5C vs. m5Cm, establishing that the dual-modified species achieves a degree of A-form helix stabilisation unattainable by 5-methylcytidine or 2′-O-methylcytidine individually [1].

RNA conformational analysis NMR spectroscopy tRNA thermal adaptation

RNA Duplex Thermal Stabilisation by m5Cm

Incorporation of 2′-O-methyl-5-methylcytidine into RNA duplexes has been reported to increase melting temperature (Tm) by 0.5 to 1.3 °C per modification relative to unmodified RNA, attributed to the combined effects of C3′-endo conformational locking, enhanced base stacking via increased hydrophobicity from the 5-methyl group, and steric shielding of the 2′-hydroxyl against RNase-mediated hydrolysis . While individual contributions of 2′-O-methyl and 5-methyl modifications to duplex stability are documented separately, the dual modification produces a compound stabilisation effect relevant for antisense and siRNA designs where incremental Tm gains are therapeutically meaningful.

RNA duplex stability Melting temperature Oligonucleotide therapeutic design

TLR9-Mediated Cytokine Suppression by m5Cm

At 4 µg/mL (approximately 14.7 µM), 5-methyl-2′-O-methylcytidine inhibited IL-12 and IL-6 release induced by a TLR9 agonist (unmethylated CpG oligodeoxynucleotide) in mouse spleen cell cultures [1]. This immunomodulatory property distinguishes m5Cm from unmodified cytidine, which does not carry the methyl modifications known to suppress TLR-mediated immune activation. The dual methylation pattern (base 5-methyl plus ribose 2′-O-methyl) is characteristic of naturally occurring 'self' RNA modifications that attenuate innate immune recognition—a property increasingly exploited in therapeutic mRNA design. While no direct side-by-side comparison with mono-methylated cytidines is available in this assay system, the data provide a quantitative potency benchmark for m5Cm in an immunologically relevant ex vivo model.

Innate immunity TLR9 antagonism Nucleoside immunomodulation

Infection-Selective Detection of m5Cm

5-Methyl-2′-O-methylcytidine was detected in Huh7 human hepatoma cells infected with Zika virus, hepatitis C virus (HCV), poliovirus, or HIV-1 provirus, but was absent in uninfected Huh7 cells [1]. This infection-selective presence distinguishes m5Cm from constitutively expressed modified nucleosides such as 5-methylcytidine (m5C) and 2′-O-methylcytidine (Cm), which are broadly present in cellular RNAs regardless of infection status. The finding positions m5Cm as a potential virus-induced epitranscriptomic marker and a candidate building block for antiviral probing strategies that leverage infection-dependent modification signatures.

Viral epitranscriptomics Host-pathogen RNA modifications Zika virus Hepatitis C virus HIV

m5Cm Priority Application Scenarios


Thermally Stabilised ASO and siRNA Design

The reported Tm increase of 0.5–1.3 °C per m5Cm residue, combined with the C3′-endo conformational locking demonstrated by NMR, makes this modified nucleoside a strategic choice for antisense oligonucleotide (ASO) and siRNA programmes where incremental duplex stabilisation is required without resorting to more extreme modifications such as LNA. Procurement of m5Cm phosphoramidite building blocks enables precise modulation of target binding affinity while retaining the nuclease-resistance benefits of the 2′-O-methyl modification [1].

Triplex-Forming Oligonucleotide Optimisation

The direct experimental evidence that m5Cm destabilises triplex formation with dsDNA—while the 5-unmodified 2′-O-methylcytidine stabilises it—establishes m5Cm as a critical tool for TFO design where triplex affinity must be deliberately attenuated, for example to achieve sequence-specific binding without excessive off-target triplex formation. Researchers developing platinum-derivatised TFOs for gene targeting, as demonstrated with the human androgen receptor gene, specifically incorporate 2′-O-methyl-5-methylcytidine residues to balance binding affinity and specificity [2][3].

Viral Epitranscriptomic Biomarker Discovery

The infection-selective presence of m5Cm in Huh7 cells challenged with Zika virus, HCV, poliovirus, and HIV-1—contrasted with its absence in uninfected cells—positions this nucleoside standard as an essential reference material for LC-MS/MS-based epitranscriptomic workflows aimed at identifying virus-induced RNA modification signatures. The dual-methylation pattern (m5Cm) serves as a diagnostic ion in mass spectrometry assays, distinguishable from the mono-methylated species m5C and Cm [4][5].

Immunomodulatory Nucleic Acid Therapeutics

The demonstrated inhibition of TLR9-mediated IL-12 and IL-6 release by m5Cm at 4 µg/mL in primary immune cell cultures provides a quantitative basis for incorporating this modified nucleoside into therapeutic oligonucleotides where dampening of innate immune activation is desired. This application is particularly relevant for mRNA vaccines and gene-silencing therapeutics where the immunostimulatory profile of the nucleic acid cargo must be carefully controlled [4].

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